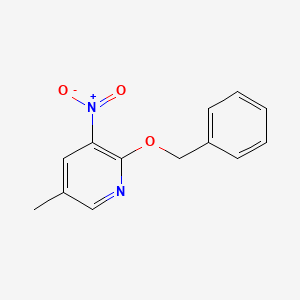

2-(Benzyloxy)-5-methyl-3-nitropyridine

Description

2-(Benzyloxy)-5-methyl-3-nitropyridine is a pyridine derivative featuring three distinct substituents: a benzyloxy group (-OCH₂C₆H₅) at position 2, a methyl group (-CH₃) at position 5, and a nitro group (-NO₂) at position 3. Its molecular formula is C₁₃H₁₂N₂O₃, with a molecular weight of 244.25 g/mol (inferred by adding a methyl group to the closely related compound 2-(benzyloxy)-5-nitropyridine, which has a molecular weight of 230.22 g/mol ). The benzyloxy group enhances lipophilicity, as indicated by an estimated XLogP3 > 3 (compared to XLogP3 = 3 for 2-(benzyloxy)-5-nitropyridine ). The compound’s topological polar surface area (TPSA) is expected to be similar to its analogs (~67.9 Ų), suggesting moderate solubility in polar solvents .

Properties

IUPAC Name |

5-methyl-3-nitro-2-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-10-7-12(15(16)17)13(14-8-10)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFNTBVTXZPSFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-methyl-3-nitropyridine typically involves the nitration of 2-(benzyloxy)-5-methylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.

Substitution: The benzyloxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products:

Reduction Product: 2-(Benzyloxy)-5-methyl-3-aminopyridine.

Substitution Product: 2-(Methoxy)-5-methyl-3-nitropyridine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-methyl-3-nitropyridine in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 2-(benzyloxy)-5-methyl-3-nitropyridine with structurally related pyridine derivatives:

Substituent Effects on Properties

- Lipophilicity : The benzyloxy group in the target compound significantly increases lipophilicity compared to the hydroxyl group in 2-hydroxy-5-methyl-3-nitropyridine (XLogP3 ~1.2 vs. ~3.5). This enhances membrane permeability, a critical factor in drug design .

- Nitro Group Position: Moving the nitro group from position 5 (as in 2-(benzyloxy)-5-nitropyridine) to position 3 alters electronic distribution.

- Steric and Electronic Effects: The 4-methoxyphenoxy group in 2-(4-methoxyphenoxy)-3-nitropyridine introduces steric bulk and electron-donating effects (via methoxy), contrasting with the purely electron-donating benzyloxy group in the target compound.

Biological Activity

2-(Benzyloxy)-5-methyl-3-nitropyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a benzyloxy group at the 2-position, a methyl group at the 5-position, and a nitro group at the 3-position. This unique arrangement contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness primarily against Gram-positive bacteria. The minimal inhibitory concentrations (MICs) for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Bacillus subtilis | 16 |

| Escherichia coli | >64 |

The compound's selectivity for Gram-positive bacteria suggests potential for development as an antibacterial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3). The half-maximal inhibitory concentration (IC50) values for these cell lines are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| PC3 | 10.0 |

These findings indicate that the compound may selectively target cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The nitro group can undergo bioreduction in biological systems, leading to reactive intermediates that may interact with cellular components, including proteins and nucleic acids.

- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.

- Apoptosis Induction : There is evidence that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis compared to untreated controls.

- Another investigation assessed its antibacterial effects in vivo using a mouse model infected with Staphylococcus aureus. Results showed reduced bacterial load and improved survival rates in treated mice compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.